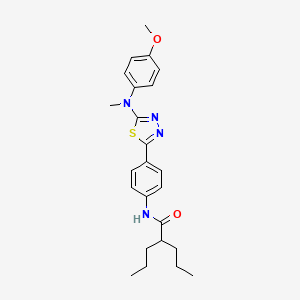

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-propylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

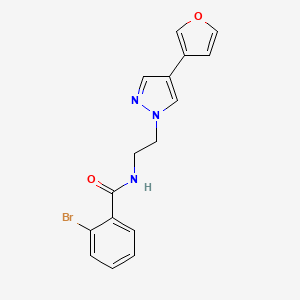

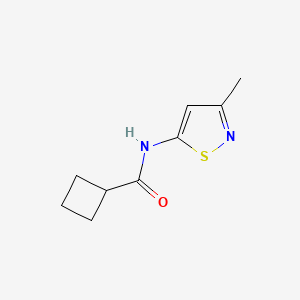

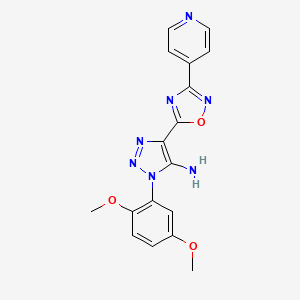

The compound “N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-propylpentanamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . The molecule also contains methoxyphenyl and methylamino groups, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Similar compounds have been found to form intermolecular hydrogen bonds, contributing to the stability of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the thiadiazole ring, methoxyphenyl group, and methylamino group could potentially allow for a variety of chemical transformations .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds have been found to have a density of 1.1±0.1 g/cm³, a boiling point of 297.3±25.0 °C at 760 mmHg, and a flash point of 133.6±23.2 °C .

Scientific Research Applications

Photodynamic Therapy Applications

- Photosensitization for Cancer Treatment : Research on similar thiadiazole derivatives has shown their potential in photodynamic therapy, particularly in generating singlet oxygen, a key factor in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

- Potential Against Cancer Cell Lines : Thiadiazole derivatives have been evaluated for their anticancer activities against various human tumor cell lines. For example, certain derivatives showed significant inhibitory effects on MCF-7, K562, HeLa, and PC-3 cancer cell lines (Tiwari et al., 2016).

Antimicrobial Applications

- Antimicrobial and Antifungal Properties : Some thiadiazole derivatives, including those similar to the queried compound, have demonstrated moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Molecular and Structural Studies

- Molecular Docking and Structural Analysis : Thiadiazole derivatives have been subject to molecular modeling and receptor docking experiments, indicating their potential in binding to specific receptors or enzymes, which could be useful in drug design (Jung et al., 2004).

Antibacterial and Antifungal Activity

- Synthesis for Biological Activities : The synthesis of various thiadiazole derivatives, including their potential as antibacterial and antifungal agents, has been widely studied. These compounds are evaluated for their therapeutic effects in pathological conditions such as inflammation, pain, or hypertension (Ameen & Qasir, 2017).

Antioxidant and Anticancer Potency

- Novel Derivatives for Antioxidant and Anticancer Activities : Some novel derivatives of thiadiazole compounds have been synthesized and tested for their antioxidant and anticancer activities, showing promising results in these areas (Tumosienė et al., 2020).

Corrosion Inhibition

- Use in Corrosion Inhibition : Thiadiazole derivatives, particularly those containing methoxyphenyl groups, have been evaluated as corrosion inhibitors for metals like copper, showcasing their potential in materials science applications (Tang et al., 2009).

Mechanism of Action

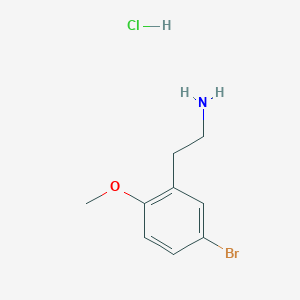

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions. For example, the methoxy group in the compound could potentially enhance its lipophilicity, aiding in cellular uptake .

properties

IUPAC Name |

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2S/c1-5-7-17(8-6-2)22(29)25-19-11-9-18(10-12-19)23-26-27-24(31-23)28(3)20-13-15-21(30-4)16-14-20/h9-17H,5-8H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGBUEDGPHRLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2640985.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)

![1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine](/img/structure/B2641000.png)

![5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2641002.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide](/img/structure/B2641005.png)